4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline
Overview
Description
4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a nitroso functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of aniline derivatives with 1-methyl-1-phenylethyl halides, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1-phenylethyl)phenol: Shares the 1-methyl-1-phenylethyl group but lacks the nitroso functionality.
4-(1-Methyl-1-phenylethyl)-2-(1-piperidinylmethyl)phenol: Contains a piperidinylmethyl group, adding complexity to its structure.
4-(1-Methyl-1-phenylethyl)-2-(4-morpholinylmethyl)phenol: Features a morpholinylmethyl group, which may alter its reactivity and biological activity.
Properties
IUPAC Name |
N,N-bis[4-(2-phenylpropan-2-yl)phenyl]nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)32(31-33)28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h5-22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFUDDIDAFAXEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176509 | |
Record name | 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22038-40-0 | |
Record name | 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-N-nitrosobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22038-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-N-nitrosoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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